molecular formula C17H22N4O B2590748 (Z)-2-cyano-N-(1-cyanopropan-2-yl)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide CAS No. 1259228-15-3

(Z)-2-cyano-N-(1-cyanopropan-2-yl)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide

Cat. No. B2590748
CAS RN: 1259228-15-3
M. Wt: 298.39
InChI Key: QGYWUZSYKOLKAG-UHFFFAOYSA-N
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Description

(Z)-2-cyano-N-(1-cyanopropan-2-yl)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide is a useful research compound. Its molecular formula is C17H22N4O and its molecular weight is 298.39. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-cyano-N-(1-cyanopropan-2-yl)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-cyano-N-(1-cyanopropan-2-yl)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications and Polymerization Fe–Zn double-metal cyanide complexes have been explored for their novel application as highly efficient solid catalysts for the transesterification reactions of carbonates, suggesting a potential application area of similar cyanide complexes in catalysis and polymer production processes (R. Srivastava, D. Srinivas, P. Ratnasamy, 2006).

Material Synthesis and Properties Research into the design of novel bilayer compounds with 1D channels, through the reaction of Zn(NO3)2.6H2O and 5-aminoisophthalic acid, reveals an approach to creating materials with specific structural properties. This could hint at methods for synthesizing related cyanide compounds with tailored material properties (K. O. Kongshaug, H. Fjellvåg, 2006).

Chemical Synthesis and Molecular Structures The synthesis and analysis of related compounds, such as "catena-Poly[[(dimethyl sulfoxide-κO)zinc(II)]-μ-(E)-2-[(2-oxido-1-naphthyl)methyleneamino]propanoato-κ4 O 2,N,O 1:O 1′]", provide insights into the structural configurations that similar cyanide compounds might adopt, as well as their potential applications in creating complex chemical structures (Jun You et al., 2008).

Enantioselective Synthesis The development of new asymmetric cyanohydrin synthesis, utilizing Zr(OBut)4 as an effective promoter for Meerwein–Ponndorf–Verley alkynylation and cyanation of aldehydes, exemplifies the potential application of similar cyanide compounds in enantioselective synthesis, which is crucial for the production of chiral molecules (T. Ooi et al., 2001).

Herbicidal Activity Investigations into the herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates reveal the agricultural application of cyanide compounds, demonstrating their efficacy as herbicidal inhibitors of PSII electron transport, which points towards the potential for developing new herbicide formulations (Qingmin Wang et al., 2004).

properties

IUPAC Name

(Z)-2-cyano-N-(1-cyanopropan-2-yl)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-5-8-21-13(3)9-15(14(21)4)10-16(11-19)17(22)20-12(2)6-7-18/h9-10,12H,5-6,8H2,1-4H3,(H,20,22)/b16-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYWUZSYKOLKAG-YBEGLDIGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=C1C)C=C(C#N)C(=O)NC(C)CC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=CC(=C1C)/C=C(/C#N)\C(=O)NC(C)CC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-N-(1-cyanopropan-2-yl)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide

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